molecular formula C9H5FO3S B2803795 4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid CAS No. 1936375-48-2

4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid

Cat. No. B2803795
CAS RN: 1936375-48-2
M. Wt: 212.19
InChI Key: ZETAMNHDTTYHGA-UHFFFAOYSA-N
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Description

4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid is a chemical compound . It is a derivative of benzothiophene, which is a type of heterocyclic compound . The compound has a molecular weight of 196.2 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can be used to synthesize aminothiophene derivatives .

Scientific Research Applications

Liquid Crystalline Properties

Research into liquid crystalline properties of benzothiophene derivatives, including compounds structurally related to 4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid, has been conducted. Chiral aliphatic and aromatic esters of 7-decyl[1]benzothieno[3,2-b][1]benzothiophene-2-carboxylic acid were synthesized, exhibiting mesomorphic behavior. Specifically, the introduction of lateral substituents such as fluoro led to a reduction in polymorphism, with only the SmA phase remaining. This suggests potential applications in materials science, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices (Košata et al., 2004).

Antibacterial Agents

Compounds structurally similar to this compound have been evaluated for their antibacterial properties. For instance, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues were synthesized, showing significant antibacterial activity. These findings highlight the potential of such compounds in the development of new antibiotics, contributing to the ongoing battle against resistant bacterial strains (Egawa et al., 1984).

Photophysical Properties

The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores, which share a functional similarity with this compound, has unveiled novel photophysical behaviors. These compounds exhibit dual emissions (normal and ESIPT emissions) along with large Stokes shifts, suggesting their utility in the development of advanced fluorescence-based sensors and imaging agents (Padalkar & Sekar, 2014).

Fluorescent Probes

Fluorophenol derivatives, structurally related to this compound, have been developed into fluorescent probes capable of sensing magnesium and zinc cations. These probes exhibit high sensitivity to pH changes, particularly around the physiological range, making them suitable for biological studies and environmental monitoring (Tanaka et al., 2001).

High-Performance Liquid Chromatography (HPLC)

The development of high-performance liquid chromatography (HPLC) methods for the detection of carboxylic acids, using derivatives similar to this compound, has improved the sensitivity and specificity of analytical techniques. These advancements facilitate the detection of low femtomole levels of carboxylic acids, crucial for environmental analysis, food safety, and biomedical research (Tsuchiya et al., 1982).

properties

IUPAC Name

4-fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3S/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETAMNHDTTYHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CSC2=C1O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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